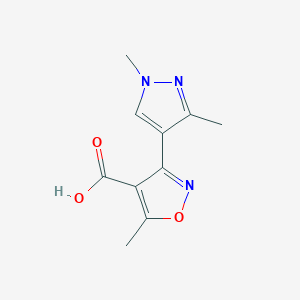

3-(1,3-二甲基-1H-吡唑-4-基)-5-甲基异恶唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

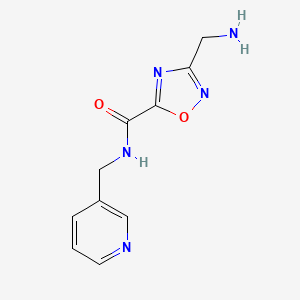

The compound 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is a derivative of pyrazole and isoxazole, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their various biological activities, and their derivatives are often explored for potential pharmacological properties. Isoxazoles, similarly, are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through cyclocondensation reactions involving various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride and the corresponding amine or pyrazole .

Molecular Structure Analysis

The molecular structure of pyrazole and isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, confirming the presence of the pyrazole and carboxylic acid functional groups . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole and isoxazole derivatives can undergo a variety of chemical reactions. For instance, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 1,2,5-oxadiazoles under the action of aqueous KOH . Additionally, pyrazole derivatives can undergo functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and isoxazole derivatives can be studied through experimental and theoretical methods. The experimental FT-IR and NMR chemical shifts can be compared to those calculated by density functional theory (DFT) to understand the electronic structure of the molecule. Thermo gravimetric analysis can provide information on the thermal stability of the compound. The HOMO-LUMO energy levels can be constructed to study electronic transitions within the molecule .

科学研究应用

杂环化合物和生物活性

杂环化合物,包括吡唑衍生物,是有机化学中合成各种生物活性化合物的基础。吡唑羧酸衍生物,特别是,展示了广泛的生物活性,如抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性。这些化合物由于其多用途的合成适用性和显着的生物活性,在药物化学中作为重要的支架结构。吡唑羧酸衍生物的合成方法及其生物应用已被广泛综述,展示了其在科学研究多个领域的意义 (Cetin, 2020).

杂环化合物的合成

4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的化学性质因其作为各种杂环化合物合成中的构建模块而受到探索,如吡唑-咪唑、噻唑、螺吡啶、螺吡咯和螺吡喃。这类化合物在杂环化合物和染料的合成中至关重要,强调了吡唑衍生物在创造广泛的前体用于药物和有机化学中的创新转化中的多用途应用 (Gomaa & Ali, 2020).

抗癌剂的开发

Knoevenagel缩合在开发 α, β-不饱和酮/羧酸中发挥了重要作用,这些酮/羧酸对于生成具有显着抗癌活性的生物迷人分子至关重要。该合成策略已应用于各种药效团醛和活性亚甲基,创建了大量化学化合物库,这些化合物通过靶向不同的癌症相关生物分子而表现出显着的抗癌潜力 (Tokala, Bora, & Shankaraiah, 2022).

吡唑杂环化合物的合成

吡唑衍生物由于存在于许多生物活性化合物中而被认为是药效团。它们被广泛用作有机合成中的合成子,并显示出广泛的生物活性,包括抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV。吡唑附着的杂环骨架的合成已在各种条件下实现,提供了将杂环核与吡唑结合以创建新类别的生物活性杂环系统的策略 (Dar & Shamsuzzaman, 2015).

属性

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-5-7(4-13(3)11-5)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDVDKQSBPUIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CN(N=C2C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649271 |

Source

|

| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid | |

CAS RN |

1171972-67-0 |

Source

|

| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)